Sub-Nanomolar Potency Against ALKG1202R Gatekeeper Mutation Distinguishes ALK-IN-23 from Crizotinib
ALK-IN-23 inhibits the ALKG1202R mutant with an IC50 of 1.3 nM, demonstrating 294-fold greater potency than crizotinib (IC50 = 382 nM) against this clinically significant resistance mutation [1][2]. This differential activity is critical, as the G1202R mutation confers high-level resistance to most first- and second-generation ALK inhibitors [3].
| Evidence Dimension | ALKG1202R inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 1.3 nM |
| Comparator Or Baseline | Crizotinib: 382 nM |
| Quantified Difference | 294-fold improvement in potency |
| Conditions | In vitro enzymatic kinase assay |
Why This Matters
For researchers investigating acquired resistance mechanisms or screening compounds in G1202R-mutant models, ALK-IN-23 provides a critical tool not replaceable by crizotinib.
- [1] Design, synthesis and antitumor evaluation of ATP dual-mimic 2,4-diarylaminopyrimidine and aminoindazole conjugates as potent anaplastic lymphoma kinase inhibitors. European Journal of Medicinal Chemistry, 2022, 240, 114573. View Source
- [2] Molecular Modeling of ALK L1198F and/or G1202R Mutations to Determine Differential Crizotinib Sensitivity. OmicsDI, 2019. View Source
- [3] Table 2 Activity of ALK inhibitors (IC50, nM) on EML4::ALK-transfected Ba/F3 cells, wild-type (WT) or mutant. Nature, 2024. View Source
